3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
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Overview
Description
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The 3-chloro-5-(trifluoromethyl)phenyl group is a common substituent in various organic compounds, particularly in pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cross-coupling reactions, such as the Suzuki-Miyaura reaction . Trifluoromethyl groups can be introduced using various reagents, such as trifluoromethyltrimethylsilane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with trifluoromethyl groups often have unique physicochemical properties due to the presence of fluorine atoms .Scientific Research Applications
- Example : A 4-bromo-3-chloro-aniline-substituted pyrazole derivative exhibited low MIC values against Staphylococcus aureus, including MRSA strains .
Agrochemicals and Crop Protection
Antimicrobial Properties
Metabolite Studies
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, a compound with a similar structure, N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride, showed significant sPLA2 inhibition activity .
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For example, a compound with a similar structure, N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride, showed significant sPLA2 inhibition activity .
Safety and Hazards
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-7-2-5(1-6(3-7)11(13,14)15)8-4-9(10(17)18)19-16-8/h1-4H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOMUUKTTVEDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C2=NOC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
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